molecular formula C5H12ClNO3S B7792791 3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B7792791
M. Wt: 201.67 g/mol
InChI Key: QPVXHDPZGACQHE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tetrahydrothiophene ring with hydroxy and methylamino functional groups, as well as an oxide and hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps, starting with the formation of the tetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors such as 3-hydroxy-4-(methylamino)butanethiol. The subsequent oxidation of the thiol group to form the sulfone (1,1-dioxide) and the addition of hydrochloric acid to yield the hydrochloride salt are common steps in the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The thiol group in the precursor can be oxidized to form the sulfone group.

  • Substitution: The hydroxy and methylamino groups can undergo substitution reactions with various reagents.

  • Acid-Base Reactions: The addition of hydrochloric acid to form the hydrochloride salt.

Common Reagents and Conditions:

  • Oxidizing agents such as hydrogen peroxide or sodium hypochlorite for the oxidation step.

  • Hydrochloric acid for the formation of the hydrochloride salt.

  • Catalysts like transition metal complexes may be used to facilitate certain reactions.

Major Products Formed:

  • The primary product is this compound.

  • By-products may include unreacted starting materials and side products from incomplete reactions.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and enzyme functions.

Industry: The compound's unique properties may be exploited in the manufacturing of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

  • 3-Hydroxy-4-(methylamino)benzaldehyde

  • 3-Hydroxy-4-(methylamino)butanethiol

  • Other sulfone derivatives

Uniqueness: 3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its sulfone group and hydrochloride salt form make it distinct from other similar compounds.

Properties

IUPAC Name

4-(methylamino)-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c1-6-4-2-10(8,9)3-5(4)7;/h4-7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVXHDPZGACQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)CC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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